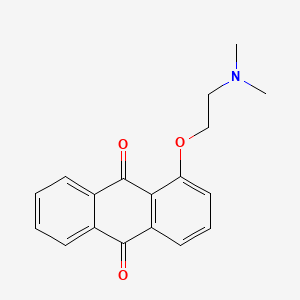
1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including medicine, dye production, and organic synthesis. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in scientific research.
Méthodes De Préparation
The synthesis of 1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone typically involves the reaction of anthraquinone derivatives with dimethylaminoethanol. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studies have shown its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Medicine: It is being investigated for its therapeutic properties, particularly in the treatment of cancer.
Industry: This compound is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone involves its interaction with cellular proteins and enzymes. It targets key proteins involved in cell proliferation and survival, such as kinases and topoisomerases. By inhibiting these proteins, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone is unique compared to other anthraquinone derivatives due to its specific functional groups and their effects on its chemical properties. Similar compounds include:
1-Hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone: Known for its cytotoxicity towards cancer cells.
3-(3-alkylaminopropoxy)-9,10-anthraquinone: Another derivative with potential anticancer properties.
These compounds share a common anthraquinone core but differ in their substituents, which influence their biological activities and applications.
Propriétés
Numéro CAS |
69895-70-1 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO3/c1-19(2)10-11-22-15-9-5-8-14-16(15)18(21)13-7-4-3-6-12(13)17(14)20/h3-9H,10-11H2,1-2H3 |
Clé InChI |
FJNIEHHQRGYTSQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















